meso-2,3-Dimethylsuccinic acid

Description

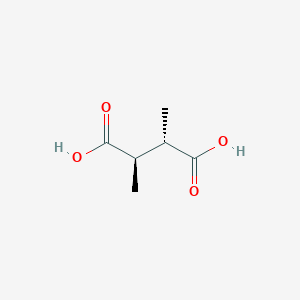

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2,3-dimethylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZYRCVPDWTZLH-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016985 | |

| Record name | rel-(2R,3S)-2,3-Dimethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-40-2 | |

| Record name | rel-(2R,3S)-2,3-Dimethylbutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,3S)-2,3-Dimethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-2,3-dimethylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Stereochemical Landscape of Meso-2,3-Dimethylsuccinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-2,3-dimethylsuccinic acid, a dicarboxylic acid with two stereocenters, presents a fascinating case study in stereochemistry. Despite possessing chiral centers, the molecule as a whole is achiral due to an internal plane of symmetry. This unique characteristic, along with the existence of its chiral enantiomers, makes it a valuable subject for understanding the nuances of stereoisomerism. This technical guide provides a comprehensive overview of the stereochemistry of 2,3-dimethylsuccinic acid, including its stereoisomers, their properties, and detailed experimental protocols for their synthesis and resolution.

Core Concepts in the Stereochemistry of 2,3-Dimethylsuccinic Acid

2,3-Dimethylsuccinic acid (C₆H₁₀O₄) has two chiral centers at carbons 2 and 3. This gives rise to a total of three stereoisomers: a meso compound and a pair of enantiomers.

-

This compound ((2R,3S)-2,3-dimethylbutanedioic acid): This isomer is achiral, meaning it is superimposable on its mirror image. This is due to a plane of symmetry that bisects the molecule between the two chiral carbons. Consequently, this compound is optically inactive.

-

Enantiomeric Pair:

-

(2R,3R)-2,3-Dimethylsuccinic Acid: This is one of the chiral isomers.

-

(2S,3S)-2,3-Dimethylsuccinic Acid: This is the non-superimposable mirror image of the (2R,3R) isomer. These two enantiomers are optically active, rotating plane-polarized light in equal but opposite directions. A 50:50 mixture of these two enantiomers is known as a racemic mixture, which is optically inactive due to external compensation.[1]

-

Data Presentation: Physical Properties of 2,3-Dimethylsuccinic Acid Stereoisomers

The distinct spatial arrangements of the stereoisomers of 2,3-dimethylsuccinic acid lead to differences in their physical properties. A summary of these properties is presented below.

| Stereoisomer | Melting Point (°C) | Specific Rotation ([(\alpha)]_D) |

| meso-(2R,3S) | 209[1][2] | 0° (optically inactive) |

| Racemic (±) | 118-122[1] | 0° (optically inactive) |

| (2R,3R)-(+) | Not available | Not available |

| (2S,3S)-(-) | Not available | Not available |

Mandatory Visualization: Stereoisomeric Relationships

The relationship between the different stereoisomers of 2,3-dimethylsuccinic acid can be visualized as follows:

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the catalytic hydrogenation of dimethylmaleic acid (cis-2,3-dimethyl-2-butenedioic acid). The cis configuration of the starting material leads to the formation of the meso product.

Materials:

-

Dimethylmaleic acid

-

Palladium on carbon (Pd/C) catalyst (5-10 wt%)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Filter apparatus

-

Rotary evaporator

Procedure:

-

In a pressure-resistant reaction vessel, dissolve a known quantity of dimethylmaleic acid in a suitable solvent such as ethanol.

-

Carefully add a catalytic amount of Pd/C to the solution. The catalyst loading is typically 5-10% by weight of the substrate.

-

Seal the reaction vessel and purge it with an inert gas, such as nitrogen or argon, to remove any oxygen.

-

Introduce hydrogen gas into the vessel to the desired pressure (typically 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 50°C) to ensure efficient mixing and contact with the catalyst.

-

Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the palladium catalyst.

-

Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to obtain pure this compound.

Resolution of Racemic 2,3-Dimethylsuccinic Acid

The separation of the enantiomers of racemic 2,3-dimethylsuccinic acid can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a naturally occurring alkaloid like cinchonidine. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Materials:

-

Racemic (±)-2,3-dimethylsuccinic acid

-

Cinchonidine (or another suitable chiral base)

-

Methanol (or other suitable solvent)

-

Dilute hydrochloric acid (HCl)

-

Diethyl ether (or other suitable extraction solvent)

-

Sodium sulfate (anhydrous)

-

Filtration apparatus

-

pH indicator paper or pH meter

Procedure:

-

Dissolve the racemic 2,3-dimethylsuccinic acid in a minimal amount of hot methanol.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., cinchonidine) in hot methanol.

-

Slowly add the solution of the chiral base to the solution of the racemic acid with stirring.

-

Allow the resulting solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

-

The mother liquor, which is now enriched in the more soluble diastereomeric salt, can be concentrated and cooled to obtain a second crop of crystals.

-

The purity of the separated diastereomeric salts can be checked by measuring their optical rotation. The crystallization process can be repeated until a constant rotation is achieved, indicating a pure diastereomer.

-

To recover the pure enantiomer from the less soluble diastereomeric salt, dissolve the salt in a minimal amount of water and acidify the solution with dilute hydrochloric acid until the pH is acidic.

-

The free enantiomeric acid will precipitate out of the solution or can be extracted with an organic solvent like diethyl ether.

-

If extraction is used, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the pure enantiomer.

-

The same procedure can be applied to the more soluble diastereomeric salt to isolate the other enantiomer.

Conclusion

The stereochemistry of this compound provides a clear and instructive example of how the presence of multiple stereocenters in a molecule can lead to both chiral and achiral forms. The distinct physical properties of the meso isomer and the enantiomeric pair are a direct consequence of their different three-dimensional structures. The ability to synthesize the meso form stereoselectively and to resolve the racemic mixture into its constituent enantiomers are important techniques in stereoselective synthesis and are of significant interest in fields such as drug development, where the chirality of a molecule can have profound effects on its biological activity. This guide has provided a foundational understanding of these concepts and detailed protocols to enable further research and application.

References

An In-depth Technical Guide to (2R,3S)-2,3-dimethylbutanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-2,3-dimethylbutanedioic acid, also known as meso-2,3-dimethylsuccinic acid, is a dicarboxylic acid with a unique stereochemical configuration. As a meso compound, it is achiral despite possessing two stereocenters. This structural feature influences its physical properties and chemical reactivity. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and analysis of (2R,3S)-2,3-dimethylbutanedioic acid, with a focus on its relevance to research and development in the chemical and pharmaceutical sciences. While its primary applications are currently in specialized chemical synthesis, its structural relationship to biologically relevant dicarboxylic acids warrants an examination of its potential, albeit currently underexplored, biological significance.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of (2R,3S)-2,3-dimethylbutanedioic acid.

Table 1: Physicochemical Properties of (2R,3S)-2,3-dimethylbutanedioic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| CAS Number | 608-40-2 | |

| IUPAC Name | (2R,3S)-2,3-dimethylbutanedioic acid | [2] |

| Synonyms | This compound, trans-2,3-Dimethylsuccinic acid | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 200 °C (decomposes) | |

| Boiling Point | 241.9 °C at 760 mmHg | [3] |

| Water Solubility | 300 g/L at 15 °C | [3] |

| pKa₁ | 3.67 at 25 °C | [3] |

| pKa₂ | 5.30 at 25 °C | [3] |

| Density | 1.242 g/cm³ | [3] |

Table 2: Spectroscopic Data for (2R,3S)-2,3-dimethylbutanedioic Acid

| Spectroscopy | Key Features and Assignments |

| ¹H NMR | Spectra available, detailed assignments may vary based on solvent and conditions. |

| ¹³C NMR | Spectra available, detailed assignments may vary based on solvent and conditions. |

| Infrared (IR) | Spectra available, characteristic peaks for C=O and O-H stretching of the carboxylic acid groups. |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available, showing fragmentation patterns. |

Synthesis and Purification

While (2R,3S)-2,3-dimethylbutanedioic acid is commercially available, understanding its synthesis is crucial for specialized applications and isotopic labeling studies. One common laboratory-scale synthesis involves the stereoselective reduction of dimethylmaleic anhydride.

Experimental Protocol: Synthesis via Reduction of Dimethylmaleic Anhydride

This protocol outlines a general procedure for the synthesis of (2R,3S)-2,3-dimethylbutanedioic acid.

Materials:

-

2,3-Dimethylmaleic anhydride

-

Sodium amalgam (Na/Hg) or a suitable reducing agent

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Dilute hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethanol

-

Chloroform or diethyl ether (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylmaleic anhydride in anhydrous diethyl ether.

-

Carefully add the sodium amalgam to the stirred solution at a controlled rate to manage the exothermic reaction.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of water.

-

Separate the aqueous layer and acidify it with dilute hydrochloric acid to a pH of approximately 2.

-

Extract the acidified aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

The crude (2R,3S)-2,3-dimethylbutanedioic acid can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

To the hot solution, add chloroform or diethyl ether until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Analytical Methods

Accurate characterization of (2R,3S)-2,3-dimethylbutanedioic acid requires appropriate analytical techniques. The following sections detail generalized protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is adequate for the instrument (typically around 4-5 cm).

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, (2R,3S)-2,3-dimethylbutanedioic acid requires derivatization prior to GC-MS analysis. Silylation is a common method.

Derivatization and Analysis Protocol:

-

Accurately weigh a small amount of the sample into a reaction vial.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a suitable solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.

-

Inject an aliquot of the derivatized sample into the GC-MS system.

Biological Significance

Currently, there is a notable lack of specific biological activity data for (2R,3S)-2,3-dimethylbutanedioic acid in the scientific literature. Its structural similarity to succinic acid, a key intermediate in the citric acid (TCA) cycle, suggests the possibility of interaction with metabolic pathways. However, the presence of the methyl groups may sterically hinder its recognition by enzymes that process succinate.

It is important to distinguish (2R,3S)-2,3-dimethylbutanedioic acid from meso-2,3-dimercaptosuccinic acid (DMSA), a well-known chelating agent used in the treatment of heavy metal poisoning. Despite the similar "meso" designation, DMSA has a different chemical structure and biological function.

Future research could explore the potential for (2R,3S)-2,3-dimethylbutanedioic acid to act as a competitive inhibitor of succinate-dependent enzymes or to have other, as yet undiscovered, biological roles.

Conclusion

(2R,3S)-2,3-dimethylbutanedioic acid is a well-characterized compound with established physicochemical and spectroscopic properties. While its synthesis and analysis are achievable through standard laboratory techniques, its biological significance remains largely unexplored. This technical guide provides a foundational resource for researchers and professionals, summarizing the current knowledge and highlighting areas for future investigation. The detailed protocols and data presented herein should facilitate further studies into the chemistry and potential applications of this unique meso compound.

References

- 1. This compound | 608-40-2 [chemicalbook.com]

- 2. rel-(2R,3S)-2,3-Dimethylbutanedioic acid | C6H10O4 | CID 6950212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. meso-2,3-Dimercaptosuccinic acid: chemical, pharmacological and toxicological properties of an orally effective metal chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to meso-2,3-Dimethylsuccinic Acid (CAS: 608-40-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of meso-2,3-dimethylsuccinic acid, a unique dicarboxylic acid with potential applications in chemical synthesis. This document consolidates available physicochemical data, outlines plausible experimental protocols, and explores its stereochemical nature.

Core Physicochemical and Structural Data

This compound, with the CAS number 608-40-2, is a C6-dicarboxylic acid. Its defining feature is the meso configuration, arising from the presence of two chiral centers with opposite stereochemistry ((2R,3S)), which results in an achiral molecule due to an internal plane of symmetry.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 608-40-2 |

| Molecular Formula | C₆H₁₀O₄ |

| Molecular Weight | 146.14 g/mol [1] |

| IUPAC Name | (2R,3S)-2,3-dimethylbutanedioic acid |

| Synonyms | This compound, (2R,3S)-2,3-dimethylsuccinic acid, trans-2,3-Dimethylsuccinic acid |

| InChI Key | KLZYRCVPDWTZLH-ZXZARUISSA-N |

| SMILES | C--INVALID-LINK--C(=O)O">C@HC(=O)O |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | White to off-white crystalline powder.[2] |

| Melting Point | 200 °C (decomposes)[1] |

| Boiling Point | 241.9 °C at 760 mmHg (Predicted)[3] |

| Water Solubility | 300 g/L at 15 °C[3] |

| Density | 1.242 g/cm³ (Predicted)[3] |

| pKa₁ | 3.67 at 25 °C |

| pKa₂ | 5.30 at 25 °C |

| LogP | 0.42780 (Predicted)[3] |

Stereochemistry

The stereochemistry of 2,3-dimethylsuccinic acid is crucial to its identity. It exists as three stereoisomers: a pair of enantiomers (d- and l- or (2R,3R) and (2S,3S)) which form a racemic mixture, and the achiral meso form ((2R,3S)). The meso isomer possesses a center of symmetry, rendering it optically inactive. This distinct stereochemical configuration influences its physical properties, such as melting point and solubility, and its interactions in chiral environments.

Synthesis and Purification

While this compound is commercially available, detailed experimental protocols for its synthesis are not extensively documented in readily available literature. However, a plausible and commonly utilized strategy for the synthesis of such meso compounds is the stereoselective hydrogenation of a cyclic precursor.

Experimental Protocol: Plausible Synthesis via Catalytic Hydrogenation

The most probable synthetic route to this compound is the catalytic hydrogenation of 2,3-dimethylmaleic acid or its anhydride. The syn-addition of hydrogen across the double bond of the cis-alkene precursor would yield the desired meso-diacid.

Reaction: 2,3-Dimethylmaleic Anhydride → this compound

Materials:

-

2,3-Dimethylmaleic anhydride

-

Palladium on carbon (Pd/C, 5-10 wt%) or other suitable hydrogenation catalyst (e.g., Platinum oxide)

-

Ethyl acetate or a similar organic solvent

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Methodology:

-

Dissolution: Dissolve 2,3-dimethylmaleic anhydride in a suitable solvent like ethyl acetate in a hydrogenation flask.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-4 atm).

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude this compound.

Caption: Plausible workflow for the synthesis of this compound.

Experimental Protocol: Purification by Recrystallization

A common method for the purification of this compound is recrystallization.[4]

Materials:

-

Crude this compound

-

Ethanol (EtOH)

-

Diethyl ether or Chloroform

-

Heating and cooling apparatus (e.g., hot plate, ice bath)

-

Filtration apparatus (e.g., Büchner funnel)

Methodology:

-

Dissolution: Dissolve the crude acid in a minimal amount of hot ethanol.

-

Precipitation: Slowly add a less polar solvent, such as diethyl ether or chloroform, until the solution becomes turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of the cold solvent mixture and dry them under vacuum.

Caption: General workflow for the purification by recrystallization.

Applications in Synthesis

This compound serves as a reagent in the synthesis of various organic compounds. Its stereochemistry is often exploited to produce specific isomers of target molecules. Documented applications include its use in the synthesis of:

-

meso-1,4-diiodo-2,3-dimethylbutane[1]

-

A selenoacetal with an erythro-configured CHMe-CHMe fragment[1]

-

erythro-4-acetoxy-2,3-dimethylbutan-1-ol[1]

-

(±)-faranal[1]

Biological Activity and Drug Development Potential

There is a significant lack of published research on the biological activity, pharmacological profile, and direct applications in drug development of this compound. Much of the available literature on the biological effects of "dimethylsuccinic acid" pertains to meso-2,3-dimercaptosuccinic acid (DMSA or succimer), a well-known chelating agent used in the treatment of heavy metal poisoning. It is critical to distinguish between these two different chemical entities.

One study noted that a racemic mixture of 2,3-dimethylsuccinic acid exhibited inhibitory effects on aldehyde reductase I.[5] However, this finding does not specifically pertain to the meso isomer and lacks further detailed investigation in the available literature.

The role of this compound as a chiral building block in medicinal chemistry is plausible, given the importance of stereochemistry in drug design. However, specific examples of its incorporation into drug candidates are not well-documented.

Safety and Handling

This compound is classified as a hazardous substance.

Table 3: GHS Hazard Information

| Hazard Class | Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Precautionary Measures: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties and a distinct stereochemical nature. While it serves as a reagent in specific organic syntheses, there is a notable gap in the scientific literature regarding its biological activity and potential applications in drug development. Future research could explore its potential as an enzyme inhibitor, a metabolic probe, or a unique scaffold in medicinal chemistry. This guide provides a foundational understanding of the current knowledge of this compound, intended to support further scientific inquiry.

References

Synthesis of meso-2,3-Dimethylsuccinic acid from maleic anhydride

An In-depth Technical Guide on the Synthesis of meso-2,3-Dimethylsuccinic Acid from Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide details a robust and stereoselective synthetic route for the preparation of this compound, a valuable chiral building block, starting from the readily available industrial chemical, maleic anhydride. The synthesis proceeds through a two-step sequence involving the formation of 2,3-dimethylmaleic anhydride, followed by a diastereoselective catalytic hydrogenation and subsequent hydrolysis. This document provides a thorough examination of the reaction mechanisms, detailed experimental protocols, and quantitative data where available, supplemented with visualizations of the chemical pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

This compound is a key intermediate in the synthesis of various fine chemicals, including specialized polymers, and serves as a precursor to chiral ligands and auxiliaries in asymmetric synthesis. Its utility in the pharmaceutical industry is notable, where it can be employed as a scaffold or starting material in the development of novel therapeutic agents. The precise control of stereochemistry is paramount for these applications, and this guide focuses on a synthetic strategy that selectively yields the meso diastereomer.

Overall Synthetic Strategy

The transformation of maleic anhydride to this compound is efficiently achieved in two principal stages:

-

Formation of 2,3-Dimethylmaleic Anhydride : Maleic anhydride is first converted to its 2,3-dimethyl derivative.

-

Stereoselective Reduction and Hydrolysis : The pivotal step involves the catalytic hydrogenation of the double bond in 2,3-dimethylmaleic anhydride. This reduction proceeds with syn-stereoselectivity, yielding meso-2,3-dimethylsuccinic anhydride. The final product is then obtained by simple hydrolysis of this anhydride, which preserves the established stereochemistry.

Scientific Principles and Mechanisms

From Maleic Anhydride to 2,3-Dimethylmaleic Anhydride

The conversion of maleic anhydride to 2,3-dimethylmaleic anhydride is a known industrial process, and the latter is commercially available, simplifying the starting point for many laboratory applications.

Diastereoselective Catalytic Hydrogenation

The stereochemical outcome of the synthesis is determined during the catalytic hydrogenation of 2,3-dimethylmaleic anhydride. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), facilitates the syn-addition of two hydrogen atoms across the double bond.[1][2][3][4]

Mechanism of syn-Addition: The reaction occurs on the surface of the metal catalyst. Both the hydrogen molecule and the planar 2,3-dimethylmaleic anhydride are adsorbed onto the catalyst surface. The H-H bond is cleaved, and the hydrogen atoms are transferred sequentially to the same face of the double bond of the adsorbed anhydride.[3][5] This concerted delivery from one side results in the formation of the meso-2,3-dimethylsuccinic anhydride, where the two newly added hydrogen atoms are cis to each other, and consequently, the two methyl groups also remain in a cis relationship.

Hydrolysis of the Anhydride

The hydrolysis of meso-2,3-dimethylsuccinic anhydride to the corresponding dicarboxylic acid is a facile process that does not involve the chiral centers, thus proceeding with complete retention of the meso configuration.

Experimental Section

Materials

-

2,3-Dimethylmaleic Anhydride

-

10% Palladium on Carbon (Pd/C)

-

Ethyl Acetate, Anhydrous

-

Hydrogen Gas

-

Deionized Water

-

Celite®

Detailed Experimental Protocols

Step 1: Synthesis of meso-2,3-Dimethylsuccinic Anhydride

-

Reaction Setup : A solution of 2,3-dimethylmaleic anhydride (1.0 eq) is prepared in anhydrous ethyl acetate in a suitable hydrogenation vessel.

-

Catalyst Charging : 10% Palladium on carbon (5-10 mol%) is carefully added to the solution under an inert atmosphere.

-

Hydrogenation : The vessel is sealed, purged with hydrogen, and then pressurized with hydrogen gas (e.g., 1-4 atm or 50 psi). The mixture is stirred vigorously at room temperature.

-

Reaction Monitoring : The reaction progress is monitored by TLC or ¹H NMR spectroscopy until complete consumption of the starting material is observed.

-

Catalyst Filtration : Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with ethyl acetate.

-

Product Isolation : The solvent is removed from the filtrate by rotary evaporation to afford the crude meso-2,3-dimethylsuccinic anhydride.

Step 2: Hydrolysis to this compound

-

Hydrolysis : The crude meso-2,3-dimethylsuccinic anhydride is suspended in deionized water.

-

Heating : The suspension is heated to reflux with stirring. The hydrolysis is typically complete when a clear, homogeneous solution is formed.

-

Crystallization : The solution is allowed to cool to room temperature and then placed in an ice bath to facilitate the crystallization of the product.

-

Isolation and Drying : The crystalline this compound is collected by vacuum filtration, washed with a minimal amount of cold deionized water, and dried under vacuum.

Quantitative Data

The following table presents a summary of typical reaction parameters and expected outcomes for the catalytic hydrogenation step.

| Parameter | Value |

| Substrate | 2,3-Dimethylmaleic Anhydride |

| Catalyst | 10% Pd/C |

| Catalyst Loading | 5-10 mol% |

| Solvent | Ethyl Acetate |

| Hydrogen Pressure | 1-4 atm |

| Temperature | Ambient |

| Typical Reaction Time | 2-8 hours |

| Expected Yield | >90% |

| Diastereoselectivity (meso:racemic) | >99:1 |

Visualizations

Overall Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the laboratory synthesis.

References

A Technical Guide to the Solubility of Meso-2,3-Dimethylsuccinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of meso-2,3-dimethylsuccinic acid. Due to a lack of extensive published quantitative data on its solubility in a wide range of organic solvents, this document focuses on its known aqueous solubility, its fundamental physicochemical properties, and a detailed experimental protocol for determining its solubility in any solvent of interest. This guide is intended to be a valuable resource for laboratory researchers, enabling them to accurately assess the solubility of this compound for various applications, from reaction chemistry to formulation development.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a critical physical property that dictates its utility in numerous chemical and pharmaceutical processes. It is governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be miscible. For a dicarboxylic acid like this compound, solubility is influenced by the interplay between the polar carboxylic acid groups, which can engage in hydrogen bonding, and the nonpolar hydrocarbon backbone.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility behavior.

| Property | Value | Reference |

| CAS Number | 608-40-2 | [1] |

| Molecular Formula | C₆H₁₀O₄ | [2] |

| Molecular Weight | 146.14 g/mol | [2] |

| Melting Point | 200 °C (decomposes) | [2] |

| Water Solubility | 300 g/L (at 15 °C) | [3] |

| pKa₁ | 3.67 (at 25 °C) | [2] |

| pKa₂ | 5.30 (at 25 °C) | [2] |

| Appearance | White to off-white solid/powder | [3] |

Quantitative Solubility Data

Currently, there is a notable absence of published quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate. The only well-documented value is its high solubility in water.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 15 | 300 |

Based on the structure of this compound, a qualitative solubility profile can be anticipated. Its two carboxylic acid groups suggest that it will exhibit some solubility in polar, protic solvents capable of hydrogen bonding, such as alcohols. In contrast, its solubility is expected to be significantly lower in nonpolar or aprotic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent. This method is reliable and does not require specialized spectroscopic equipment.[4]

I. Materials and Equipment

-

This compound (analytical grade)

-

Solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

II. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly and place it in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed glass vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the acid. Alternatively, use a vacuum desiccator for more sensitive compounds.

-

Allow the solvent to evaporate completely, leaving behind the solid solute.

-

Once dry, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on the analytical balance.

-

III. Calculation of Solubility

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of filtered solution (L)

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: A flowchart of the gravimetric method for solubility determination.

Factors Influencing Solubility

This diagram outlines the logical relationship between the properties of this compound, the solvent, and the resulting solubility.

Caption: The influence of solute and solvent properties on solubility.

References

Theoretical calculation of meso-2,3-Dimethylsuccinic acid conformation

An In-depth Technical Guide to the Theoretical Calculation of meso-2,3-Dimethylsuccinic Acid Conformation

Abstract

Conformational analysis is a cornerstone of modern chemistry, providing critical insights into molecular properties, reactivity, and biological activity. For molecules with multiple stereocenters, such as this compound, understanding the preferred three-dimensional arrangement of atoms is paramount. This technical guide offers a comprehensive overview of the theoretical methods used to calculate and predict the conformational landscape of this compound. It details the computational workflows, from initial structure generation to high-level quantum mechanical calculations, and discusses experimental techniques for validation. This document is intended for researchers, scientists, and professionals in drug development and materials science who employ computational chemistry in their work.

Introduction

This compound is a dicarboxylic acid characterized by two chiral centers. However, due to an internal plane of symmetry, the molecule as a whole is achiral.[1][2] This unique stereochemical feature makes it an interesting subject for conformational analysis. The molecule's flexibility arises primarily from rotation around the central C2-C3 single bond and the C-C and C-O bonds within the carboxylic acid groups. The relative orientation of the two carboxyl groups and the two methyl groups dictates the molecule's overall shape, polarity, and potential for intermolecular interactions, which are crucial for its function in various chemical and biological systems.

Theoretical calculations provide a powerful means to explore the potential energy surface of a molecule and identify its stable conformers. Methods ranging from molecular mechanics to high-level ab initio and density functional theory (DFT) calculations can predict the geometries and relative energies of these conformers.[3][4] This guide will detail the application of these methods to this compound.

Theoretical Background and Computational Methods

The conformational landscape of a molecule is defined by its potential energy surface. Minima on this surface correspond to stable conformers, while saddle points represent transition states between them. The primary goal of a theoretical conformational analysis is to locate these minima and determine their relative energies.

Key Conformers of this compound

Rotation around the central C2-C3 bond gives rise to several staggered and eclipsed conformations. The most stable conformations are typically the staggered ones, which minimize steric repulsion. For this compound, the key staggered conformers are the anti and gauche forms, defined by the C(O)-C2-C3-C(O) dihedral angle.

-

Anti Conformer: The two carboxyl groups are positioned 180° apart.

-

Gauche Conformer: The two carboxyl groups are positioned approximately 60° apart.

Further complexity is introduced by the orientation of the hydroxyl proton within the carboxylic acid groups, which can be syn or anti relative to the carbonyl oxygen.[5] The syn conformation is generally more stable in the gas phase due to favorable intramolecular interactions.[5][6]

Computational Methodologies

A hierarchical approach is typically employed for conformational analysis, starting with less computationally expensive methods and refining the results with more accurate, demanding calculations.

-

Molecular Mechanics (MM): A fast, classical method ideal for initial exploration of the conformational space. It uses force fields to estimate the potential energy of a system.

-

Semi-Empirical Methods: These methods use some experimental parameters to simplify quantum mechanical calculations, offering a balance between speed and accuracy.

-

Ab Initio Methods: These methods solve the Schrödinger equation without empirical parameters. Hartree-Fock (HF) is the most fundamental ab initio method.[4][7] More accurate methods, like Møller-Plesset perturbation theory (MP2), build upon the HF solution.[6]

-

Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure based on the electron density. It offers a very good balance of accuracy and computational cost, making it the most widely used method for conformational analysis.[3] Common functionals include B3LYP and B3PW91.[7][8]

Computational Workflow

A systematic workflow is essential for a thorough conformational analysis. The process involves an initial broad search for conformers, followed by accurate optimization and energy calculation of the most promising candidates.

Caption: A typical workflow for the theoretical conformational analysis of a flexible molecule.

Quantitative Data Summary

The primary output of a conformational analysis is a set of stable conformers and their relative energies. This data allows for the prediction of the equilibrium population of each conformer at a given temperature using the Boltzmann distribution. While specific published data for this compound is scarce, the table below presents typical results that would be expected from DFT (B3LYP/6-31G*) calculations, based on studies of similar dicarboxylic acids like succinic acid.[9][10]

| Conformer | C(O)-C2-C3-C(O) Dihedral Angle (°) | Relative Energy (kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Boltzmann Population (298 K, %) |

| gauche | ~70 | 0.00 | 0.00 | ~65 |

| anti | 180 | 0.35 | 0.25 | ~35 |

| eclipsed (TS) | ~120 | ~1.20 | - | - |

Note: These are illustrative values. Actual results will depend on the level of theory, basis set, and solvent model used. The gauche conformer is often found to be slightly more stable than the trans (anti) form for succinic acid itself.[9]

Detailed Methodologies and Protocols

Protocol for Computational Conformational Analysis

This protocol outlines the steps for performing a conformational analysis using a quantum chemistry software package like Gaussian.

-

Structure Preparation:

-

Build an initial 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

-

Ensure the correct stereochemistry (2R, 3S or 2S, 3R) is defined.[11]

-

-

Initial Conformational Search:

-

Perform a systematic or stochastic conformational search using a low-cost method like a Molecular Mechanics force field (e.g., MMFF94).

-

The search should scan the torsional angle of the central C2-C3 bond from 0° to 360°.

-

Save all unique conformers within an energy window of ~5-7 kcal/mol of the global minimum.[12]

-

-

Geometry Optimization and Frequency Calculation:

-

For each unique conformer identified, perform a full geometry optimization using a more robust method, such as DFT with the B3LYP functional and a Pople-style basis set like 6-31G(d).[3][8]

-

Following optimization, perform a vibrational frequency calculation at the same level of theory. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.[13]

-

-

Energy Refinement:

-

(Optional but recommended) To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/cc-pVTZ or MP2/aug-cc-pVDZ).[6]

-

-

Data Analysis:

-

Tabulate the electronic energies, Gibbs free energies, and key dihedral angles for all confirmed minima.

-

Calculate the relative energies and Boltzmann populations for each conformer at the desired temperature (e.g., 298.15 K).

-

Protocol for Experimental Validation via NMR Spectroscopy

NMR spectroscopy is a powerful experimental technique to determine the dominant conformation of a molecule in solution.[14]

-

Sample Preparation:

-

Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, D2O). The choice of solvent is critical as it can influence conformational preferences.

-

-

Spectrum Acquisition:

-

Acquire a high-resolution one-dimensional ¹H NMR spectrum. The coupling constant (³J) between the protons on C2 and C3 is particularly informative.

-

Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum. NOESY cross-peaks indicate protons that are close in space (< 5 Å), providing direct evidence of the molecule's 3D structure.[15]

-

-

Data Analysis:

-

Measure the ³J(H,H) coupling constant from the ¹H spectrum.

-

Use the Karplus equation to relate the measured coupling constant to the H-C-C-H dihedral angle. This provides an estimate of the relative populations of the anti and gauche conformers.

-

Analyze the NOESY spectrum to identify through-space correlations. For example, a strong NOE between a methyl proton and a proton on the opposite side of the carbon backbone would support a specific folded (gauche) conformation.

-

Compare the experimentally derived conformational populations with the predictions from the theoretical calculations.

-

Logical Relationships in Theoretical Chemistry

The choice of theoretical method involves a trade-off between accuracy and computational cost. More sophisticated methods generally provide more reliable results but require significantly more computational resources.

Caption: Relationship between common computational chemistry methods in terms of cost and accuracy.

Conclusion

The theoretical calculation of the conformational preferences of this compound is a multi-step process that relies on a hierarchy of computational methods. By systematically searching the potential energy surface and refining the energies of stable conformers using DFT or ab initio methods, a reliable prediction of the equilibrium conformational populations can be achieved. These theoretical predictions, when validated by experimental techniques like NMR spectroscopy, provide a detailed and accurate picture of the molecule's three-dimensional structure, which is invaluable for understanding its chemical behavior and designing new applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. chalcogen.ro [chalcogen.ro]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rel-(2R,3S)-2,3-Dimethylbutanedioic acid | C6H10O4 | CID 6950212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Computational Chemistry: Minimization Tutorial and Exercises [people.chem.ucsb.edu]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of meso-2,3-Dimethylsuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of meso-2,3-dimethylsuccinic acid. The information is presented to support research and development activities where this molecule is of interest. This document includes key spectroscopic data, representative experimental protocols for data acquisition, and a visualization of a synthetic application of the target compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating clear and objective comparison and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~1.2 | Doublet | -CH₃ |

| ~2.7 | Quartet | -CH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~15 | -CH₃ |

| ~43 | -CH |

| ~178 | -COOH |

Infrared (IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2900-3300 (broad) | O-H stretch (carboxylic acid) |

| ~2950 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1450 | C-H bend (aliphatic) |

| ~1200 | C-O stretch (carboxylic acid) |

| ~900 | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Putative Assignment |

| 146 | Low | [M]⁺ (Molecular Ion) |

| 128 | Moderate | [M - H₂O]⁺ |

| 101 | High | [M - COOH]⁺ |

| 73 | Moderate | [C₃H₅O₂]⁺ |

| 55 | High | [C₄H₇]⁺ |

Experimental Protocols

The following are representative methodologies for the key spectroscopic techniques cited. While specific experimental parameters for the data presented in the tables are not publicly available, these protocols outline standard procedures for the analysis of small organic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the solid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

Instrumentation: The NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which results in a single peak for each unique carbon atom. A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid is placed directly onto the ATR crystal.

-

Instrumentation: The FT-IR spectrum is recorded on a Fourier-transform infrared spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first collected. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam after it has passed through the sample.

-

Data Processing: The interferogram is converted into a spectrum (transmittance or absorbance versus wavenumber) via a Fourier transform. The background spectrum is subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: For a volatile compound, a direct insertion probe or a gas chromatograph (GC) can be used to introduce the sample into the mass spectrometer. In the ion source, the sample is vaporized and then ionized, typically by electron ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Synthetic Application Workflow

This compound can be used as a starting material in organic synthesis. One such application is its conversion to meso-1,4-diiodo-2,3-dimethylbutane. The following diagram illustrates a plausible workflow for this transformation, which typically involves the reduction of the carboxylic acid groups to alcohols, followed by iodination.

Caption: A representative workflow for the synthesis of meso-1,4-diiodo-2,3-dimethylbutane.

Methodological & Application

Synthesis of Chiral Ligands from meso-2,3-Dimethylsuccinic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of chiral ligands derived from the readily available and inexpensive starting material, meso-2,3-dimethylsuccinic acid. The primary strategy for introducing chirality is the desymmetrization of the corresponding meso-2,3-dimethylsuccinic anhydride. This approach allows for the stereoselective synthesis of a variety of chiral molecules, which can serve as ligands in asymmetric catalysis or as chiral building blocks in the synthesis of complex organic molecules and active pharmaceutical ingredients. The protocols detailed below focus on the diastereoselective ring-opening of meso-2,3-dimethylsuccinic anhydride with chiral nucleophiles, such as chiral amines and alcohols, to generate chiral half-acids and amides. Additionally, a protocol for the synthesis of C₂-symmetric bis(oxazoline) ligands is provided.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and fine chemical industries continues to drive the development of efficient asymmetric synthetic methodologies. Chiral ligands are central to many of these transformations, as they can induce high levels of stereoselectivity in metal-catalyzed and organocatalytic reactions. Meso-compounds, which contain stereocenters but are achiral due to a plane of symmetry, are attractive starting materials for the synthesis of chiral molecules. The desymmetrization of meso-compounds is a powerful strategy that can establish multiple stereocenters in a single transformation.

This compound, and its corresponding anhydride, are ideal substrates for desymmetrization. The enantiotopic carbonyl groups of the anhydride can be selectively attacked by a chiral nucleophile, leading to the formation of a diastereomeric mixture of products from which the desired chiral molecule can be isolated. This document outlines key synthetic routes to valuable chiral ligands from this versatile starting material.

Key Synthetic Strategies

The principal approach for the synthesis of chiral ligands from this compound involves the following key steps:

-

Anhydride Formation: this compound is first converted to its corresponding cyclic anhydride, a more reactive electrophile.

-

Desymmetrization: The meso-anhydride undergoes a nucleophilic acyl substitution reaction with a chiral nucleophile (e.g., a chiral amine or alcohol). This ring-opening reaction is the crucial stereochemistry-determining step.

-

Further Functionalization (Optional): The resulting chiral half-acid or amide can be further modified to generate a variety of chiral ligands, such as diamines, diols, or phosphine-containing ligands.

A notable class of ligands that can be synthesized from dicarboxylic acids are C₂-symmetric bis(oxazolines). These ligands are widely used in asymmetric catalysis due to their modular nature and the predictable stereochemical outcomes they often provide.

Experimental Protocols

Protocol 1: Diastereoselective Ring-Opening of meso-2,3-Dimethylsuccinic Anhydride with a Chiral Amine

This protocol describes the synthesis of a chiral monoamide-monoacid by the reaction of meso-2,3-dimethylsuccinic anhydride with an enantiomerically pure amine. The procedure is based on established methods for the desymmetrization of similar meso-anhydrides.

Materials:

-

meso-2,3-Dimethylsuccinic anhydride

-

(S)-(-)-1-Phenylethylamine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of meso-2,3-dimethylsuccinic anhydride (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add (S)-(-)-1-phenylethylamine (1.05 eq.) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2 x volume of DCM).

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, a mixture of diastereomeric monoamide-monoacids, can be purified by column chromatography on silica gel or by recrystallization to isolate the major diastereomer.

Protocol 2: Synthesis of a C₂-Symmetric Bis(oxazoline) Ligand

This protocol outlines the synthesis of a chiral C₂-symmetric bis(oxazoline) ligand from this compound and a chiral amino alcohol.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

(S)-(-)-2-Amino-3-methyl-1-butanol (L-valinol)

-

Anhydrous toluene

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Synthesis of meso-2,3-Dimethylsuccinyl Chloride

-

In a round-bottom flask, suspend this compound (1.0 eq.) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq.).

-

Heat the mixture to reflux and stir for 2-4 hours, or until the solid has completely dissolved and gas evolution has ceased.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude diacid chloride can be used in the next step without further purification.

Step 2: Synthesis of the Bis(amide) Intermediate

-

Dissolve the crude meso-2,3-dimethylsuccinyl chloride in anhydrous DCM and cool the solution to 0 °C.

-

In a separate flask, dissolve (S)-(-)-2-amino-3-methyl-1-butanol (2.2 eq.) and triethylamine (2.5 eq.) in anhydrous DCM.

-

Slowly add the solution of the chiral amino alcohol and triethylamine to the diacid chloride solution at 0 °C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude bis(amide). This intermediate can be purified by column chromatography if necessary.

Step 3: Cyclization to the Bis(oxazoline)

-

Dissolve the purified bis(amide) in anhydrous DCM.

-

Add thionyl chloride (2.2 eq.) dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the C₂-symmetric bis(oxazoline) ligand.

Quantitative Data

The following table summarizes representative quantitative data for the desymmetrization of meso-anhydrides with chiral nucleophiles. Note that the data for a structurally similar anhydride is included as a reference point.

| Starting Anhydride | Chiral Nucleophile | Product | Yield (%) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |

| meso-2,3-Dibenzylbutanedioic acid anhydride | (R)-1-Phenylethylamine | Chiral Monoamide-monoacid | 62 | 86% de | [1] |

Visualizations

The following diagrams illustrate the key synthetic workflows described in this document.

Caption: Workflow for chiral ligand synthesis via desymmetrization.

Caption: Synthesis of C₂-symmetric bis(oxazoline) ligands.

Conclusion

The desymmetrization of meso-2,3-dimethylsuccinic anhydride provides an efficient and versatile route to a range of valuable chiral ligands. The protocols outlined in this document serve as a practical guide for researchers in academia and industry to access these important molecules. The resulting chiral half-acids, amides, and bis(oxazolines) can be employed in a wide array of asymmetric transformations, contributing to the advancement of modern synthetic chemistry and the development of new chiral drugs and materials. Further exploration of different chiral nucleophiles and subsequent functionalization of the products will undoubtedly expand the library of accessible chiral ligands from this readily available starting material.

References

Protocol for the Synthesis of meso-1,4-Diiodo-2,3-dimethylbutane

Abstract

Introduction

meso-1,4-Diiodo-2,3-dimethylbutane is a diiodoalkane with potential applications in organic synthesis, serving as a precursor for various functionalized molecules. The stereochemistry of the molecule, specifically the meso configuration, is of particular interest for applications requiring specific spatial arrangements of substituents. The synthesis of this target molecule leverages the reactivity of conjugated dienes, which can undergo both 1,2- and 1,4-addition reactions. The regioselectivity of this addition is influenced by reaction conditions, with higher temperatures generally favoring the thermodynamically more stable 1,4-adduct. This protocol first describes the synthesis of the starting diene, 2,3-dimethyl-1,3-butadiene, followed by a proposed method for its stereoselective 1,4-iodination.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Physical Properties |

| Pinacol | C₆H₁₄O₂ | 118.17 | Solid, m.p. 40-42 °C |

| 2,3-Dimethyl-1,3-butadiene | C₆H₁₀ | 82.14 | Liquid, b.p. 68-70 °C |

| Iodine | I₂ | 253.81 | Solid, m.p. 113.7 °C |

| meso-1,4-Diiodo-2,3-dimethylbutane | C₆H₁₂I₂ | 337.97 | - |

Experimental Protocols

Part 1: Synthesis of 2,3-Dimethyl-1,3-butadiene

This procedure is adapted from established methods for the acid-catalyzed dehydration of pinacol.

Materials:

-

Pinacol (2,3-dimethyl-2,3-butanediol)

-

48% Hydrobromic acid (HBr)

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask (250 mL)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle or oil bath

Procedure:

-

To a 250 mL round-bottom flask, add 50 g of pinacol and a few boiling chips.

-

Carefully add 5 mL of 48% hydrobromic acid to the flask.

-

Assemble the distillation apparatus and heat the mixture gently.

-

Collect the distillate that boils below 95 °C. The distillate will consist of two layers: an upper organic layer (2,3-dimethyl-1,3-butadiene) and a lower aqueous layer.

-

Transfer the distillate to a separatory funnel and separate the layers.

-

Wash the organic layer twice with 25 mL portions of water.

-

Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

-

Purify the 2,3-dimethyl-1,3-butadiene by fractional distillation, collecting the fraction boiling at 68-70 °C.

Part 2: Synthesis of meso-1,4-Diiodo-2,3-dimethylbutane (Proposed Protocol)

This proposed protocol is based on the principles of free-radical 1,4-addition to conjugated dienes under conditions that favor thermodynamic control, which is anticipated to yield the more stable meso isomer.

Materials:

-

2,3-Dimethyl-1,3-butadiene

-

Iodine (I₂)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

AIBN (Azobisisobutyronitrile) or another radical initiator

-

Sodium thiosulfate solution (10% w/v)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

-

In the flask, dissolve 10 mmol of 2,3-dimethyl-1,3-butadiene in 50 mL of carbon tetrachloride.

-

Add a catalytic amount of AIBN (approximately 0.1-0.2 mmol) to the flask.

-

In the dropping funnel, prepare a solution of 10 mmol of iodine in 50 mL of carbon tetrachloride.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄).

-

Once refluxing, add the iodine solution dropwise from the dropping funnel over a period of 1-2 hours. The purple color of the iodine should fade as it reacts.

-

After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure the reaction goes to completion and to favor the formation of the thermodynamically more stable meso product.

-

Cool the reaction mixture to room temperature.

-

Wash the reaction mixture with 10% sodium thiosulfate solution to remove any unreacted iodine, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to isolate the meso-1,4-diiodo-2,3-dimethylbutane.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of meso-1,4-diiodo-2,3-dimethylbutane.

Discussion

The synthesis of 2,3-dimethyl-1,3-butadiene from pinacol is a well-established and reliable method. The critical step in this protocol is the proposed 1,4-iodination of the diene. The use of a radical initiator and elevated temperatures is intended to promote a free-radical mechanism, which is known to favor 1,4-addition for conjugated dienes. Furthermore, conducting the reaction under thermodynamic control (higher temperature, longer reaction time) is expected to favor the formation of the more stable meso diastereomer over the racemic (d,l) pair. The workup procedure is designed to remove unreacted iodine and purify the final product. It is important to note that this is a proposed protocol, and optimization of reaction conditions, such as the choice of solvent, initiator, and reaction time, may be necessary to maximize the yield and stereoselectivity for the desired meso product. Characterization of the final product by techniques such as NMR spectroscopy and melting point analysis will be crucial to confirm its identity and stereochemistry.

Application of meso-2,3-Dimethylsuccinic Acid in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-2,3-dimethylsuccinic acid is a stereoisomer of 2,3-dimethylsuccinic acid characterized by a plane of symmetry, rendering it achiral. While the application of unsubstituted succinic acid in the synthesis of biodegradable polyesters and polyamides is well-established, the specific use of this compound as a monomer in polymer chemistry is not extensively documented in publicly available literature. However, its unique stereochemistry presents an intriguing opportunity to modulate polymer properties. The presence of two methyl groups on the polymer backbone can influence crystallinity, thermal properties, and degradation kinetics compared to polymers derived from unsubstituted succinic acid.

This document provides a hypothetical framework for the application of this compound in the synthesis of polyesters and polyamides, drawing upon established principles of polymer chemistry and data from related substituted dicarboxylic acids. The protocols and data presented herein are illustrative and intended to serve as a foundational guide for researchers exploring the potential of this monomer.

Hypothetical Applications in Polymer Chemistry

The introduction of methyl groups on the succinic acid backbone can be hypothesized to have the following effects on polymer properties:

-

Reduced Crystallinity: The methyl substituents are expected to disrupt the packing of polymer chains, leading to a more amorphous structure compared to polymers derived from succinic acid. This could result in polymers with lower melting points, increased flexibility, and potentially faster degradation rates.

-

Altered Thermal Properties: The decreased crystallinity would likely lower the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polymers.

-

Modified Biodegradability: The steric hindrance from the methyl groups might affect the rate of enzymatic degradation. While reduced crystallinity could enhance accessibility for enzymes, the methyl groups themselves might hinder enzyme binding.[1]

-

Improved Solubility: The less regular polymer structure may lead to improved solubility in common organic solvents, facilitating processing and characterization.

These properties could be advantageous in various applications, including:

-

Drug Delivery: Amorphous, biodegradable polymers are often desirable for controlled drug release formulations, allowing for more uniform drug distribution and predictable release kinetics.[2][3]

-

Soft Tissue Engineering: Flexible and biodegradable scaffolds that match the mechanical properties of soft tissues are crucial for tissue regeneration.

-

Environmentally Benign Plastics: As a derivative of a potentially bio-based monomer, polymers from this compound could contribute to the development of sustainable plastics.[4]

Experimental Protocols

The following are hypothetical protocols for the synthesis of a polyester and a polyamide using this compound. These are based on standard polycondensation procedures for similar monomers.[5][6]

Protocol 1: Synthesis of Poly(1,4-butylene meso-2,3-dimethylsuccinate) via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and 1,4-butanediol.

Materials:

-

This compound

-

1,4-Butanediol (BDO)

-

Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst

-

Nitrogen gas (high purity)

Procedure:

-

Monomer Charging: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge equimolar amounts of this compound and a slight excess of 1,4-butanediol (e.g., 1:1.2 molar ratio).

-

Catalyst Addition: Add a catalytic amount of titanium(IV) butoxide (e.g., 200-500 ppm relative to the diacid).

-

Esterification Step: Heat the mixture under a gentle stream of nitrogen to 180-200°C. The water formed during the esterification reaction will be distilled off. Continue this step for 2-4 hours or until the theoretical amount of water has been collected.

-

Polycondensation Step: Gradually reduce the pressure to a high vacuum (<1 mbar) while increasing the temperature to 220-240°C. The excess 1,4-butanediol will be removed. Continue the reaction under these conditions for 4-8 hours, monitoring the viscosity of the melt.

-

Polymer Recovery: Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer can be removed and purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., methanol).

-

Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Synthesis of Poly(hexamethylene meso-2,3-dimethylsuccinamide) via Solution Polycondensation

This protocol outlines the synthesis of a polyamide from the diacid chloride of this compound and hexamethylenediamine.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)